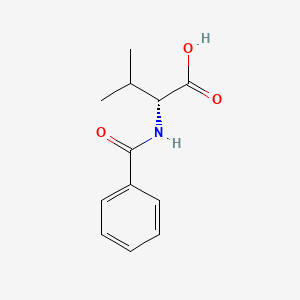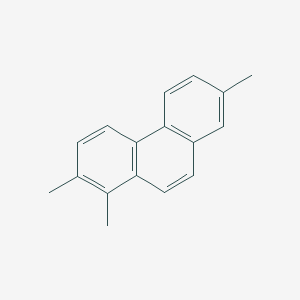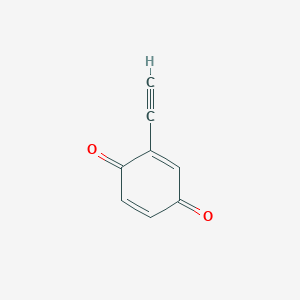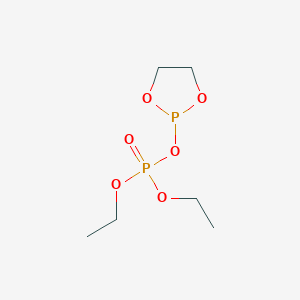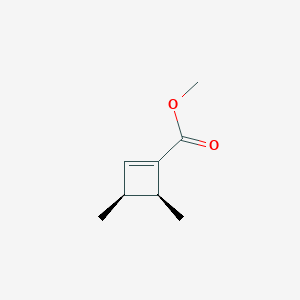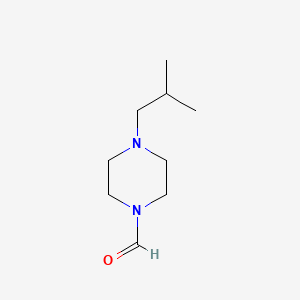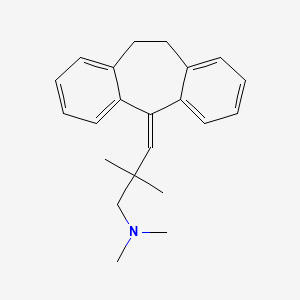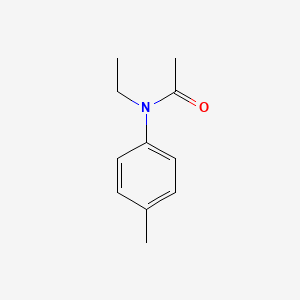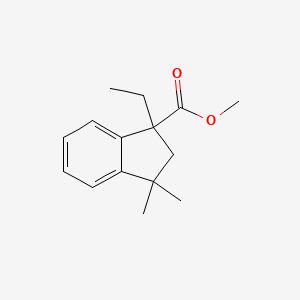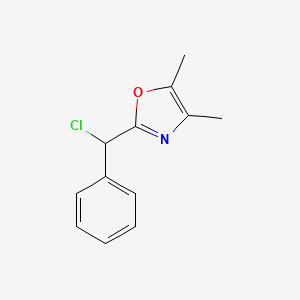
1-Benzyl-5-methyl-1H-benzimidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-1H-benzimidazol-4-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the 1-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1H-benzimidazol-4-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves catalytic processes to enhance yield and selectivity. Catalysts such as cerium(IV) ammonium nitrate (CAN) or other redox agents are used to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1H-benzimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of 1-Benzyl-5-methyl-1H-benzimidazol-4-one.
- Reduction of the imidazole ring results in dihydrobenzimidazole derivatives.
- Substitution reactions yield various functionalized benzimidazole derivatives .
Scientific Research Applications
1-Benzyl-5-methyl-1H-benzimidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1H-benzimidazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole
- 2-(5-Nitro-1H-benzimidazol-2-yl)phenol
- 5,6-Dimethylbenzimidazole
Comparison: 1-Benzyl-5-methyl-1H-benzimidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of the benzyl and methyl groups .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-benzyl-5-methylbenzimidazol-4-ol |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-13-14(15(11)18)16-10-17(13)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |
InChI Key |
ZKMJSSWGNMZAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C=N2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
